molecular formula C8H8S B14395873 6-(Methylsulfanyl)hept-5-ene-1,3-diyne CAS No. 89556-18-3

6-(Methylsulfanyl)hept-5-ene-1,3-diyne

Cat. No.: B14395873
CAS No.: 89556-18-3
M. Wt: 136.22 g/mol
InChI Key: RKYDNJKVRNKPHE-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)hept-5-ene-1,3-diyne is an organic compound characterized by the presence of a methylsulfanyl group attached to a heptene backbone with two triple bonds This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)hept-5-ene-1,3-diyne can be achieved through various synthetic routes. One common method involves the alkylation of a terminal alkyne with a suitable electrophile. For instance, the reaction between 5-hexyn-1-ol and methylsulfanyl chloride in the presence of a base such as sodium hydride can yield the desired compound. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)hept-5-ene-1,3-diyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles like thiolates or amines replace the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Thiolates, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkenes, alkanes.

    Substitution: Thiol derivatives, amine derivatives.

Scientific Research Applications

6-(Methylsulfanyl)hept-5-ene-1,3-diyne has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)hept-5-ene-1,3-diyne involves its interaction with molecular targets through its reactive triple bonds and methylsulfanyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Phenylsulfanyl)hept-5-ene-1,3-diyne
  • 6-(Ethylsulfanyl)hept-5-ene-1,3-diyne
  • 6-(Propylsulfanyl)hept-5-ene-1,3-diyne

Uniqueness

6-(Methylsulfanyl)hept-5-ene-1,3-diyne is unique due to its specific methylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the methylsulfanyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

89556-18-3

Molecular Formula

C8H8S

Molecular Weight

136.22 g/mol

IUPAC Name

6-methylsulfanylhept-5-en-1,3-diyne

InChI

InChI=1S/C8H8S/c1-4-5-6-7-8(2)9-3/h1,7H,2-3H3

InChI Key

RKYDNJKVRNKPHE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#CC#C)SC

Origin of Product

United States

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